![molecular formula C28H47NO8 B1677795 Pikromycin CAS No. 19721-56-3](/img/structure/B1677795.png)
Pikromycin
Overview
Description
Pikromycin was first studied by Brokmann and Hekel in 1951 and was the first antibiotic macrolide to be isolated . It is synthesized through a type I polyketide synthase system in Streptomyces venezuelae, a species of Gram-positive bacterium in the genus Streptomyces .
Synthesis Analysis
The pikromycin biosynthetic gene cluster was introduced into the pikromycin non-producing strains, resulting in higher pikromycin production . The utility of the pSBAC system as a precise cloning tool for large-sized biosynthetic gene clusters was verified through heterologous expression of the pikromycin biosynthetic gene cluster .Chemical Reactions Analysis
The pikromycin polyketide synthase of Streptomyces venezuelae contains four polypeptides: PikAI, PikAII, PikAIII, and PikAIV . These polypeptides contain a loading module, six extension molecules, and a thioesterase domain that terminated the biosynthetic procedure .Physical And Chemical Properties Analysis
Pikromycin has a chemical formula of C28H47NO8 and a molar mass of 525.683 g·mol−1 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antibiotic Research
Pikromycin is a macrolide antibiotic produced by Streptomyces venezuelae. Although not clinically significant as an antibiotic, it serves as a foundational structure for synthesizing more potent antibiotic compounds . Its structure has been pivotal in the development of ketolide antibiotics, which are used to treat infections resistant to traditional macrolides.
Biosynthetic Gene Cluster Studies
The pikromycin biosynthetic gene cluster has been a subject of extensive research. Scientists have used the Streptomyces artificial chromosome system to heterologously express this gene cluster, leading to improved production of pikromycin and its derivatives. This research aids in understanding the complex biosynthesis pathways of natural products .
Metabolic Engineering
Pikromycin production has been enhanced through metabolic engineering, particularly by manipulating branched-chain amino acid catabolism in Streptomyces venezuelae. Overexpression of key enzymes in this pathway has led to increased yields of pikromycin, showcasing the potential of metabolic engineering in improving the production of valuable compounds .
Combinatorial Biosynthesis
Researchers have explored combinatorial biosynthesis to create structurally diversified macrolide analogs, including those derived from pikromycin. This approach is crucial for generating new compounds with potential therapeutic applications, especially in the context of rising antibiotic resistance .
Synthetic Biology
The pikromycin biosynthetic pathway has been a model system in synthetic biology. By cloning and expressing pikromycin genes in various host organisms, scientists can explore the production of natural products in non-native environments. This research has implications for the sustainable production of pharmaceuticals and other valuable chemicals .
Mechanism of Action
Target of Action
Pikromycin belongs to the 14-membered macrolides, a valuable group of antibiotics that originate from various microorganisms
Result of Action
The result of Pikromycin’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria. This makes it effective as an antibiotic. In addition to their antibacterial activity, newly discovered 14-membered macrolides like Pikromycin exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBOFAUUTZOQE-VSLWXVDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026584 | |
Record name | Picromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pikromycin | |
CAS RN |
19721-56-3 | |
Record name | Pikromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19721-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PICROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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